2-Iodoacetic acid-1-13C (CAS 286367-80-4) is a premium stable-isotope-labeled alkylating reagent engineered specifically for advanced mass spectrometry and quantitative proteomics. Featuring a guaranteed isotopic purity of ≥99 atom % 13C at the carboxyl position, this compound delivers a highly precise, predictable mass shift of +59.009 Da per modified cysteine residue. Unlike generic alkylating agents, the strategic placement of the 13C isotope ensures robust, non-exchangeable labeling under standard reduction and alkylation conditions. This high-purity precursor is critical for laboratories conducting multiplexed relative quantification, targeted single reaction monitoring (SRM), and complex disulfide bond mapping where absolute mass precision and isotopic fidelity are the primary procurement drivers .
Generic substitution with unlabeled 2-iodoacetic acid (CAS 64-69-7) completely negates the compound's utility in differential mass spectrometry, as the unlabeled variant yields a +58.005 Da shift, failing to provide the exact +1.003 Da mass differential required to resolve heavy/light peptide pairs in MS1 spectra [1]. Furthermore, substituting with the widely used iodoacetamide (IAM) introduces severe process risks; IAM is highly prone to overalkylation of N-termini and lysine residues during extended incubations. This off-target reactivity blocks primary amines, rendering the sample incompatible with downstream isobaric labeling technologies (e.g., TMT or iTRAQ)[2]. Finally, substituting with cheaper deuterium-labeled analogs (e.g., 2H-iodoacetic acid) causes detrimental retention time shifts during reversed-phase liquid chromatography, whereas the 13C isotope ensures perfect co-elution of labeled and unlabeled pairs for accurate automated peak integration [3].
In differential proteomics workflows, the exact mass of the alkylating agent dictates the resolving power of the assay. 2-Iodoacetic acid-1-13C provides a precise +59.009 Da mass addition per cysteine, creating an exact +1.003 Da differential compared to the unlabeled baseline (+58.005 Da) [1]. This strict mass differential allows mass spectrometers to easily distinguish between multiplexed biological samples at the MS1 level without relying on complex metabolic labeling.
| Evidence Dimension | Mass addition per alkylated cysteine residue |
| Target Compound Data | +59.009 Da (+1.003 Da shift vs. light) |
| Comparator Or Baseline | Unlabeled 2-iodoacetic acid (+58.005 Da) |
| Quantified Difference | +1.003 Da precise mass shift per labeling site |
| Conditions | Cysteine reduction and alkylation prior to MS1 quantification |
Enables precise resolution of heavy/light biological samples in multiplexed MS without the need for complex metabolic labeling, justifying the higher procurement cost.
When preparing samples for multiplexed isobaric tagging (e.g., TMT or iTRAQ), the choice of alkylating agent is critical to preserve primary amines. 2-Iodoacetic acid demonstrates minimal off-target modification of N-termini and lysine residues during extended digestion protocols. In contrast, iodoacetamide (IAM) frequently causes overalkylation, permanently blocking the amino groups required for isobaric tag attachment [1]. By utilizing 13C-labeled iodoacetic acid, laboratories maintain both the isotopic mass shift and the structural integrity of the N-termini.
| Evidence Dimension | Preservation of N-termini and primary amines |
| Target Compound Data | Minimal off-target overalkylation, preserving primary amines for tagging |
| Comparator Or Baseline | Iodoacetamide (IAM) (High rate of N-terminal blockage during extended incubation) |
| Quantified Difference | Prevention of N-terminal blockage, ensuring >95% isobaric tag labeling efficiency |
| Conditions | Protein digestion and cysteine blockage prior to isobaric tagging (TMT/iTRAQ) |
Prevents the loss of labeling sites required for downstream multiplexed isobaric workflows, ensuring maximum proteome coverage and avoiding wasted reagent costs.
A major failure point in automated quantitative proteomics is the chromatographic separation of heavy and light peptide pairs. 2-Iodoacetic acid-1-13C ensures perfect co-elution (ΔRT ≈ 0) of the 13C/12C labeled pairs during reversed-phase liquid chromatography. Conversely, substituting with deuterium (2H) labeled alkylating agents introduces a significant retention time shift, often separating the peaks by several seconds and severely complicating automated MS1 peak integration [1].
| Evidence Dimension | Reversed-phase LC retention time shift (ΔRT) between light and heavy pairs |
| Target Compound Data | ΔRT ≈ 0 seconds (Perfect co-elution) |
| Comparator Or Baseline | Deuterium (2H) labeled alkylating agents (Significant RT shift, >5 seconds) |
| Quantified Difference | Elimination of retention time variance between isotopologues |
| Conditions | Reversed-phase chromatography (RPC) coupled to ESI-MS/MS |
Eliminates computational alignment errors during automated peak integration, drastically improving quantitative accuracy over cheaper deuterated alternatives.
In biopharmaceutical QA/QC, mapping disulfide bonds requires extreme precision. A proven differential labeling strategy involves capping free sulfhydryls with unlabeled iodoacetic acid, followed by reduction and labeling of the remaining cysteines with 2-iodoacetic acid-1-13C [1]. This precise 12C/13C mass differential allows analysts to accurately quantify the ratio of free vs. bound sulfhydryls at specific sites, outperforming standard non-isotopic methods that suffer from ionization bias between structurally distinct peptides.
| Evidence Dimension | Quantification accuracy of free vs. bound sulfhydryls |
| Target Compound Data | Internal standardization via exact 13C isotopic analog |
| Comparator Or Baseline | Non-isotopic differential alkylation (e.g., IAA vs. NEM) |
| Quantified Difference | Elimination of ionization efficiency bias between labeled states |
| Conditions | LC-MS/MS analysis of reduced monoclonal antibodies |
Provides a chemically identical internal standard for each peptide, ensuring highly accurate stoichiometric quantification of disulfide scrambling in therapeutic proteins.
This compound is the ideal procurement choice for differential proteomics where metabolic labeling (such as SILAC) is impossible—for instance, in human clinical tissue samples. By utilizing the exact +1.003 Da shift per cysteine, researchers can directly compare protein expression levels between disease and healthy states within the same MS run [1].
Essential for biopharmaceutical manufacturing and quality control. Free sulfhydryls are first capped with unlabeled iodoacetic acid, and subsequently, reduced disulfides are labeled with 2-iodoacetic acid-1-13C. This creates a perfect internal standard, allowing QA teams to precisely quantify oxidation stoichiometry and detect trace disulfide scrambling [2].
2-Iodoacetic acid-1-13C is the preferred cysteine blocking agent when samples are destined for TMT or iTRAQ labeling. Because it avoids the primary amine overalkylation commonly seen with iodoacetamide, it preserves critical N-terminal sites for the isobaric tags, maximizing the depth and accuracy of the proteomic analysis[3].
Corrosive;Acute Toxic